molecular formula C9H11Cl2NO3S2 B14895144 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol

Cat. No.: B14895144
M. Wt: 316.2 g/mol
InChI Key: YVAVILCLEZRDAP-UHFFFAOYSA-N
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Description

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a sulfonyl group attached to a dichlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol typically involves the following steps:

    Formation of the Dichlorothiophene Moiety: The dichlorothiophene moiety can be synthesized through chlorination of thiophene using reagents such as sulfuryl chloride or thionyl chloride.

    Sulfonylation: The dichlorothiophene is then subjected to sulfonylation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Coupling Reaction: Finally, the sulfonylated dichlorothiophene is coupled with the piperidine ring under suitable conditions, often using a base like sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the thiophene ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Industrial Applications: It can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain biological targets. The dichlorothiophene moiety can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidine-4-carboxylic acid
  • 1-(2,5-Dichlorothiophen-3-yl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine

Uniqueness

1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is unique due to the presence of the hydroxyl group on the piperidine ring, which can enhance its solubility and reactivity compared to similar compounds. The combination of the dichlorothiophene moiety with the sulfonyl and hydroxyl groups provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C9H11Cl2NO3S2

Molecular Weight

316.2 g/mol

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C9H11Cl2NO3S2/c10-8-5-7(9(11)16-8)17(14,15)12-3-1-6(13)2-4-12/h5-6,13H,1-4H2

InChI Key

YVAVILCLEZRDAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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